molecular formula C7H4FIO2 B1316771 5-Fluoro-2-iodobenzoic acid CAS No. 52548-63-7

5-Fluoro-2-iodobenzoic acid

Cat. No. B1316771
CAS RN: 52548-63-7
M. Wt: 266.01 g/mol
InChI Key: XPFMQYOPTHMSJJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodobenzoic acid is a precursor molecule that has been shown to generate Electron Transfer Dissociation (ETD) reagents via Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) . It is also used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .


Synthesis Analysis

The synthesis of 2-Iodobenzoic acid, which is structurally similar to 5-Fluoro-2-iodobenzoic acid, can be achieved by a Sandmeyer reaction. This involves the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the conversion of pentavalent IBX to IBA in the presence of a catalytic amount of FeCl3 at 100 °C .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-iodobenzoic acid is C7H4FIO2 .


Chemical Reactions Analysis

5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .


Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-2-iodobenzoic acid is 266.01 g/mol . Other physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

5-Fluoro-2-iodobenzoic acid serves as a pivotal intermediate in various chemical synthesis processes due to its reactive sites which allow for the substitution and transformation into other valuable compounds. For instance, the basicity gradient-driven migration of iodine has been utilized to confer regioflexibility on the substitution of fluoroarenes, demonstrating a wide array of chemical transformations such as deprotonation, carboxylation, and iodofluoroarene formation, leading to the production of several important benzoic acids and iodofluoroarenes (Rausis & Schlosser, 2002). Additionally, a synthesis method for 2-fluoro-6-iodobenzoic acid highlights its applications in the creation of high-purity compounds for further research and industrial applications, emphasizing its role in low-cost, scalable manufacturing processes (Haoyu, Qimeng, & Tao, 2010).

Electrosynthesis and Oxidation Reactions

The electrochemical synthesis of hypervalent iodine oxidants presents an environmentally benign and highly selective method for organic synthesis, where 5-fluoro-2-iodobenzoic acid derivatives can play a role in generating iodoxybenzoic acid (IBX) and related compounds. This approach is notable for its avoidance of toxic or unstable oxidants, making it more suitable for large-scale production and demonstrating the acid's utility in green chemistry applications (Bystron et al., 2022).

Catalytic Oxidation and Organic Transformations

5-Fluoro-2-iodobenzoic acid is instrumental in catalytic oxidation processes. For example, the in situ generation of o-iodoxybenzoic acid (IBX) and its catalytic use in oxidation reactions showcase the acid's versatility and efficiency in organic synthesis. Such processes are critical for the oxidation of primary and secondary alcohols, demonstrating its broad applicability in creating a range of organic compounds (Thottumkara, Bowsher, & Vinod, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs identified are the respiratory system . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents . These applications suggest potential future directions in the fields of organic synthesis and mass spectrometry.

properties

IUPAC Name

5-fluoro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMQYOPTHMSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523210
Record name 5-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-iodobenzoic acid

CAS RN

52548-63-7
Record name 5-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-iodobenzoic acid
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Synthesis routes and methods I

Procedure details

The title compound was prepared from the following procedure described in Collection Czechoslov. Chem. Commun., vol. 40, p. 719 (1975). To an ice-cold mixture of 2-amino-5-fluorobenzoic acid (9.0 g, 58.0 mmol) and conc. hydrochloric acid (50 mL) was added dropwise a solution of sodium nitrite (4.42 g, 64.1 mmol) in water (10 mL). Subsequently, a solution of potassium iodide (14.5 g, 87.5 mmol) and conc. sulfuric acid (4 mL) in water (30 mL) was added at the same temperature, and the mixture was heated to 100° C. and stirred for 2 hours. After the solution was cooled to room temperature, the mixture was poured into an aqueous solution of sodium thiosulfate, and organic matter was extracted with ethyl acetate. The extract was washed with saturated brine and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude crystals. The crystals were collected by filtration, washed with hexane/diethylether, and air dried to give the title compound (6.33 g, 41% yield).
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41%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
A Yoshimura, SC Klasen, MT Shea… - … A European Journal, 2017 - Wiley Online Library
… The reaction of 4-fluoro- 8 f and 5-fluoro-2-iodobenzoic acid 8 g gave the respective products in lower yields. When the reaction of 4-fluoro-2-iodobenzoic acid 8 f was performed at …
M Iinuma, K Moriyama, H Togo - European Journal of Organic …, 2014 - Wiley Online Library
… yields by using our previous method that employs the oxidation of 2-iodo-5-nitrobenzoic acid, 5-bromo-2-iodobenzoic acid, 5-chloro-2-iodobenzoic acid, and 5-fluoro-2-iodobenzoic acid…
Z Polívka, J Jílek, J Holubek, E Svátek… - Collection of …, 1984 - cccc.uochb.cas.cz
… In the individual series the syntheses proceeded in the following way: In series a (fluoro derivatives) the starting 5-fluoro-2-iodobenzoic acid was prepared from 5-fluoro-2-…
Number of citations: 7 cccc.uochb.cas.cz
FM Irudayanathan, J Noh, J Choi… - Advanced Synthesis & …, 2014 - Wiley Online Library
Isoindolin‐1‐ones and isoquinolin‐1‐ones were selectively synthesized from the reaction of 2‐halobenzoic acid, arylalkynylcarboxylic acid and ammonium acetate (NH 4 OAc) in the …
Number of citations: 37 onlinelibrary.wiley.com
J Ren, MC Jia, FH Du, C Zhang - Chinese Chemical Letters, 2022 - Elsevier
… 5-Methyl-and 5-fluoro-2-iodobenzoic acid (7b and 7c) also reacted smoothly and afforded the corresponding 3b, 3c in 73% and 81% yield successfully. Compared with the ligand …
Number of citations: 2 www.sciencedirect.com
ZJ Song, P Maligres, C Molinaro… - … Process Research & …, 2019 - ACS Publications
2-(2H-Tetrazol-2-yl)benzoic acid 1 and analogs were prepared via Cu(I) catalyzed C–N coupling of 2-iodo or 2-bromo benzoic acids with 5-(ethylthio)-1H-tetrazole followed by reductive …
Number of citations: 5 pubs.acs.org
SC Klasen - 2015 - search.proquest.com
… Reaction with 5-fluoro-2-iodobenzoic acid (146mg, 0.55mmol) according to general procedure afforded 121mg (53%) of desired product 163, isolated as a white solid: mp 104.1-106.5 …
Number of citations: 1 search.proquest.com
LAT Cleghorn, S Albrecht, L Stojanovski… - Journal of Medicinal …, 2015 - ACS Publications
… (23-25) 5-Fluoro-2-iodobenzoic acid was reduced with borane, and the resulting alcohol reacted to form … Overall 46% yield from commercially available 5-fluoro-2-iodobenzoic acid. …
Number of citations: 32 pubs.acs.org
S Touchet, C Yeardley, CT O'Hara… - European Journal of …, 2021 - Wiley Online Library
… Ethyl-5-fluoro-2-iodobenzoate (1 e): Compound 1 e was prepared according to the general procedure A using 5-fluoro-2-iodobenzoic acid (1.06 g, 4 mmol). The title compound was …
S Nandi, S Mondal, R Jana - Iscience, 2022 - cell.com
Selective C‒H functionalization in a pool of proximal C‒H bonds, predictably altering their innate reactivity is a daunting challenge. We disclose here, an expedient synthesis of …
Number of citations: 3 www.cell.com

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